

# physical and chemical properties of 4-methylhexanoic acid

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## Compound of Interest

Compound Name: (R)-(-)-4-Methylhexanoic acid

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## An In-depth Technical Guide to 4-Methylhexanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methylhexanoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this branched-chain fatty acid. The guide includes tabulated data, experimental protocols, and visualizations of relevant chemical and analytical processes.

## Introduction

4-Methylhexanoic acid, also known as 4-methylcaproic acid, is a medium-chain fatty acid with the chemical formula  $C_7H_{14}O_2$ .<sup>[1][2]</sup> It is a branched-chain fatty acid, with a methyl group located at the fourth carbon position.<sup>[1]</sup> This branching influences its physical properties, such as melting point and solubility, when compared to its linear counterpart, hexanoic acid.<sup>[1]</sup> It is classified as a metabolite of branched-chain fatty acids and is a very hydrophobic molecule, practically insoluble in water.<sup>[2][3]</sup> 4-Methylhexanoic acid has a characteristic sour, cheesy odor.<sup>[4]</sup>

## Physical Properties

The physical properties of 4-methylhexanoic acid are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	[1][2][5][6]
Molecular Weight	130.18 g/mol	[1][2][6][7]
CAS Number	1561-11-1	[1][2][4][5]
Appearance	Liquid	[4][8]
Melting Point	-80 °C	[4][9][10]
Boiling Point	109-112 °C at 10 mmHg	[4][10][11]
215.3 °C at 760 mmHg	[9]	
Density	0.9215 g/mL	[4][10]
Refractive Index	1.4211	[4][10]
Flash Point	110 °F (43.33 °C) - closed cup	[4]
Solubility	Soluble in Chloroform, Sparingly in Methanol	[4][10]
Practically insoluble in water	[1][3]	
pKa	4.78 ± 0.10 (Predicted)	[4][8]
LogP	2.070 (Estimated)	[4]

## Chemical Properties and Structure

4-Methylhexanoic acid is a carboxylic acid, and its chemical properties are largely determined by the carboxyl functional group.

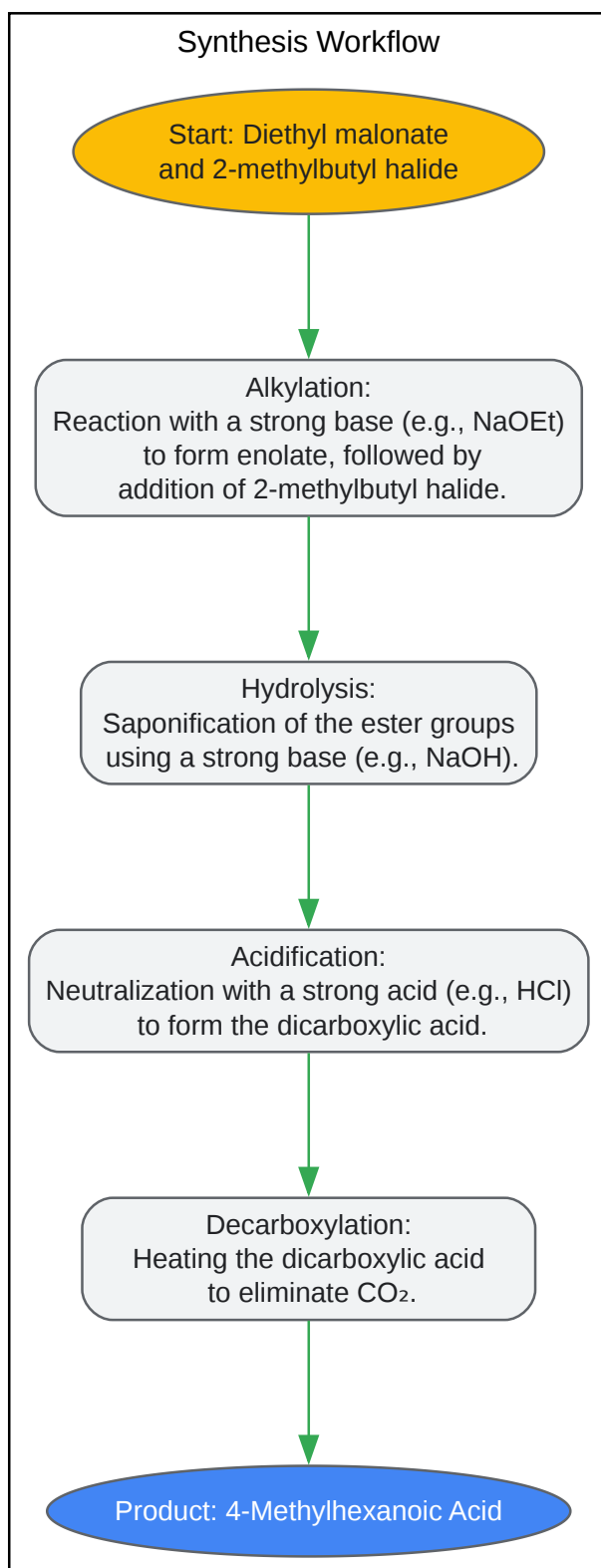
Identifier	Value	Source
IUPAC Name	4-methylhexanoic acid	[6]
SMILES	<chem>CCC(C)CCC(=O)O</chem>	[4][6]
InChI	InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)	[4][5][6]
InChIKey	DIVCBWJKVSFZKJ-UHFFFAOYSA-N	[4][5][6]

As a carboxylic acid, it can undergo typical reactions such as esterification, amide formation, and reduction. The presence of a chiral center at the C4 position means that 4-methylhexanoic acid can exist as two enantiomers: (S)-4-methylhexanoic acid and (R)-4-methylhexanoic acid. [1]

## Experimental Protocols

### Synthesis of 4-Methylhexanoic Acid via Malonic Ester Synthesis

The malonic ester synthesis is a common method for preparing carboxylic acids with a branched chain, such as 4-methylhexanoic acid. [1] The general workflow is outlined below.



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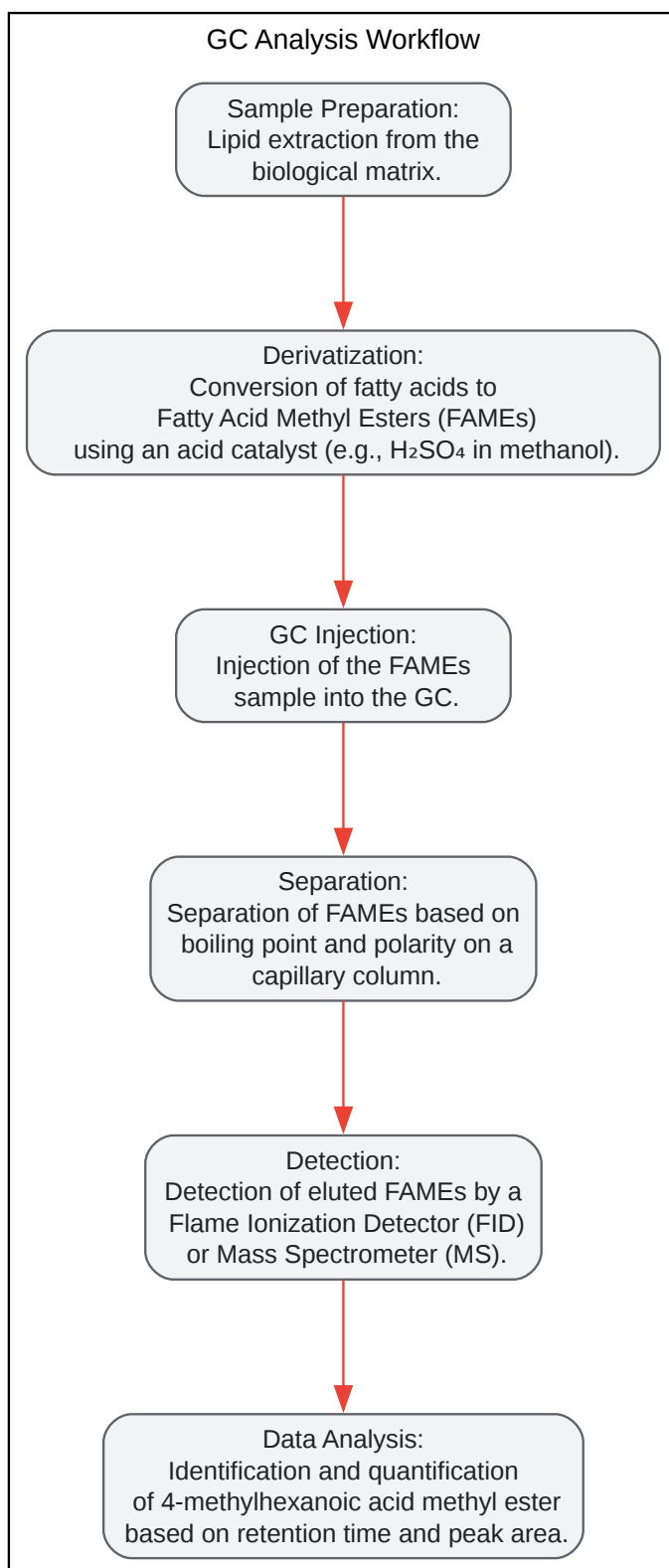
Synthesis of 4-methylhexanoic acid.

A detailed experimental protocol is as follows:

- **Alkylation:** Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and reacts with a 2-methylbutyl halide (e.g., 2-methylbutyl bromide) in an  $S_N2$  reaction to form diethyl 2-(2-methylbutyl)malonate.
- **Hydrolysis:** The resulting diester is hydrolyzed to the corresponding dicarboxylic acid by heating with a strong base like sodium hydroxide, followed by acidification.[\[12\]](#)
- **Decarboxylation:** The 2-(2-methylbutyl)malonic acid is then heated at a high temperature (e.g., 210 °C) to induce decarboxylation, yielding 4-methylhexanoic acid.[\[12\]](#)
- **Purification:** The crude product can be purified by chromatography.[\[12\]](#)

## Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for the analysis and quantification of fatty acids. [\[13\]](#) Since fatty acids are often not volatile enough for direct GC analysis, they are typically derivatized to their more volatile methyl esters (Fatty Acid Methyl Esters or FAMES).[\[13\]](#)[\[14\]](#)



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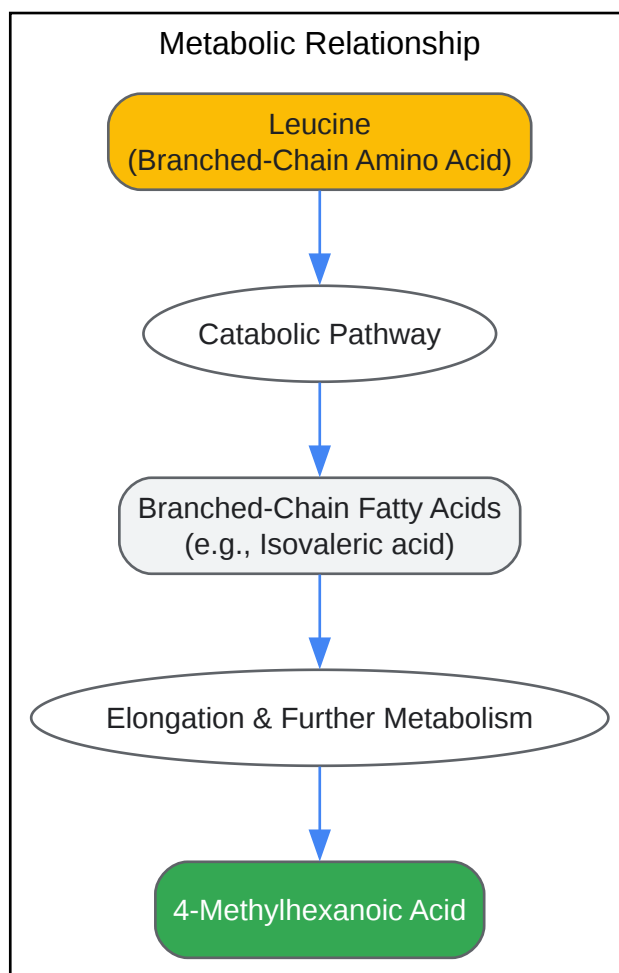
Gas chromatography analysis workflow.

#### Detailed Protocol for FAME Preparation and GC Analysis:

- Lipid Extraction: Lipids containing 4-methylhexanoic acid are first extracted from the sample matrix (e.g., cells, tissue) using a solvent system like chloroform:methanol.[\[15\]](#)[\[16\]](#)
- Derivatization to FAMES: The extracted lipids are transesterified to form fatty acid methyl esters. This is commonly achieved by heating the sample in the presence of an acidic catalyst, such as 6% H<sub>2</sub>SO<sub>4</sub> in methanol, at 100-125 °C for 2 hours.[\[17\]](#)
- Extraction of FAMES: After cooling, the FAMES are extracted from the reaction mixture into an organic solvent like petroleum ether or hexane.[\[15\]](#)[\[17\]](#)
- GC-FID/MS Analysis:
  - An aliquot of the FAMES solution is injected into the gas chromatograph.[\[13\]](#)
  - The injector and detector temperatures are typically set high (e.g., 260 °C and 280 °C, respectively) to ensure vaporization and prevent condensation.[\[13\]](#)
  - A temperature gradient is used for the column oven to separate the FAMES based on their volatility (e.g., starting at 180 °C and ramping up).[\[13\]](#)
  - Helium is commonly used as the carrier gas.[\[17\]](#)
  - The eluted compounds are detected by a flame ionization detector (FID) or a mass spectrometer (MS).[\[14\]](#)
  - Quantification is achieved by comparing the peak area of the 4-methylhexanoic acid methyl ester to that of an internal standard.

## Metabolic Context

4-Methylhexanoic acid is a metabolite of branched-chain fatty acids.[\[2\]](#) These fatty acids are often derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine.



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Metabolic origin of 4-methylhexanoic acid.

The catabolism of leucine, an essential amino acid, produces intermediates that can be converted into branched-chain fatty acids.[18] These can then undergo further metabolic processing, including elongation, to form longer-chain branched fatty acids like 4-methylhexanoic acid.

## Safety Information

4-Methylhexanoic acid is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, eye protection, and suitable clothing, should be worn when handling this compound.[19] It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames.



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